molecular formula C8H5BF3KS B1419868 Potassium benzo[b]thiophene-2-yltrifluoroborate CAS No. 661465-45-8

Potassium benzo[b]thiophene-2-yltrifluoroborate

Cat. No. B1419868
M. Wt: 240.1 g/mol
InChI Key: ARGVKIMBMAAMJS-UHFFFAOYSA-N
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Description

Potassium benzo[b]thiophene-2-yltrifluoroborate is a chemical compound with the empirical formula C8H5BF3KS . It has a molecular weight of 240.09 . This compound is extensively employed within the biomedical sector and assumes a pivotal role as a foundational constituent in the fabrication of medicinal drugs and investigative substances .


Molecular Structure Analysis

The molecular structure of Potassium benzo[b]thiophene-2-yltrifluoroborate can be represented by the SMILES string [K+].F [B-] (F) (F)c1cc2ccccc2s1 . The InChI representation is 1S/C8H5BF3S.K/c10-9 (11,12)8-5-6-3-1-2-4-7 (6)13-8;/h1-5H;/q-1;+1 .


Physical And Chemical Properties Analysis

Potassium benzo[b]thiophene-2-yltrifluoroborate is a powder with a melting point of over 300°C . It has a molecular weight of 240.10 g/mol . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Potassium benzo[b]thiophene-2-yltrifluoroborate is utilized in the synthesis of various heterocyclic compounds. For example, benzo[b]thiophen-3-ylacetonitriles react with nitrobenzene derivatives to form [1]benzothieno[2,3-b]quinolines, showcasing its role in creating complex organic structures (Nowacki & Wojciechowski, 2017).

Photochemical Studies

In photochemical studies, benzo[b]thiophene is used as a model compound for studying the oxidation of polycyclic aromatic sulfur heterocycles, which are important constituents of crude oils. This research simulates the photooxidation through sunlight, crucial for understanding environmental impacts of oil spills (Andersson & Bobinger, 1992).

Medicinal Chemistry

In the field of medicinal chemistry, benzo[b]thiophene derivatives demonstrate a wide spectrum of pharmacological properties. They serve as important tools in synthetic medicinal chemistry, leading to the creation of molecules with antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Sridhar Pai, 2010).

Organic Photoelectric Materials

Benzo[b]thiophenes are also employed as organic photoelectric materials. Their derivatives are used as organic semiconductors, showing the compound's versatility in electronic and photovoltaic applications (Duc, 2020).

Efficient Synthesis Methods

Research into efficient synthesis methods of benzo[b]thiophenes is ongoing. Techniques involving the absence of transition-metal catalysts have been developed, highlighting the potential for more sustainable and cost-effective production methods (Zhang et al., 2013).

Safety And Hazards

The safety data sheet indicates that Potassium benzo[b]thiophene-2-yltrifluoroborate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

potassium;1-benzothiophen-2-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3S.K/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGVKIMBMAAMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2S1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670219
Record name Potassium (1-benzothiophen-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium benzo[b]thiophene-2-yltrifluoroborate

CAS RN

661465-45-8
Record name Borate(1-), benzo[b]thien-2-yltrifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661465-45-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (1-benzothiophen-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 661465-45-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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